9-CP-Ade メシル酸塩

概要

説明

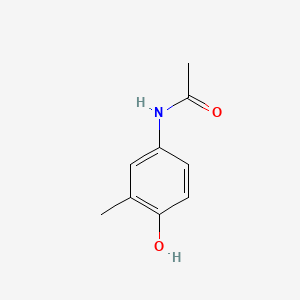

9-シクロペンチルアデニン(モノメタンスルホン酸塩): は、P部位ドメインを標的とする安定で細胞透過性のある非競合的アデニルシクラーゼ阻害剤です 。 この化合物は、さまざまな生物系における環状アデノシン一リン酸(cAMP)の合成を阻害する能力により、生化学および生理学的研究で頻繁に使用されます .

科学的研究の応用

作用機序

9-シクロペンチルアデニン(モノメタンスルホン酸塩)の作用機序は、アデニルシクラーゼのP部位ドメインへの結合によって、酵素の活性を阻害することです。 この阻害は、アデノシン三リン酸(ATP)からcAMPへの変換を防ぎ、細胞内のcAMPレベルの低下につながります 。 cAMPレベルの低下は、タンパク質キナーゼA(PKA)の活性化や遺伝子発現の調節など、さまざまな下流のシグナル伝達経路に影響を与えます .

6. 類似の化合物との比較

類似の化合物:

2’、5’-ジデオキシアデノシン: 似たような特性を持つが、構造の特徴が異なる別のアデニルシクラーゼ阻害剤です.

フォルスコリン: アデニルシクラーゼを活性化して、9-シクロペンチルアデニン(モノメタンスルホン酸塩)の阻害効果とは対照的に、cAMPレベルを上昇させる化合物です.

SQ 22,536: 化学構造が異なるアデニルシクラーゼの特異的阻害剤です.

独自性: 9-シクロペンチルアデニン(モノメタンスルホン酸塩)は、アデニルシクラーゼに対する非競合的阻害作用と細胞膜を透過する能力により、研究用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

9-Cyclopentyladenine monomethanesulfonate interacts with adenylate cyclase, an enzyme involved in the conversion of ATP to cAMP . By inhibiting adenylate cyclase, 9-Cyclopentyladenine monomethanesulfonate reduces the production of cAMP, a key second messenger involved in many biological processes .

Cellular Effects

In cellular studies, 9-Cyclopentyladenine monomethanesulfonate has been shown to inhibit the activation of cAMP response element binding protein (CREB) and completely block neurogenesis in PC12 cells . It also attenuates the effects of relaxin on mechanical activity and prevents relaxin-induced hyperpolarization, thereby participating in the regulation of relaxin on ileal smooth muscle activity in female CD1 Swiss mice .

Molecular Mechanism

At the molecular level, 9-Cyclopentyladenine monomethanesulfonate exerts its effects by binding to adenylate cyclase and inhibiting its activity . This leads to a decrease in the production of cAMP, which in turn affects various cellular processes, including the activation of CREB and the regulation of neurogenesis .

Temporal Effects in Laboratory Settings

The effects of 9-Cyclopentyladenine monomethanesulfonate have been observed over time in laboratory settings. For instance, it has been shown to promote the restoration of the keratinocyte permeability barrier by inhibiting cAMP synthesis in male hairless mice over a period of 6 hours .

Metabolic Pathways

The specific metabolic pathways that 9-Cyclopentyladenine monomethanesulfonate is involved in are not clearly defined in the search results. Given its role as an adenylate cyclase inhibitor, it is likely involved in the cAMP signaling pathway .

Subcellular Localization

The subcellular localization of 9-Cyclopentyladenine monomethanesulfonate is not clearly defined in the search results. Given its role as an adenylate cyclase inhibitor, it is likely to be localized in the cytoplasm where adenylate cyclase is predominantly found .

準備方法

合成経路と反応条件: 9-シクロペンチルアデニン(モノメタンスルホン酸塩)の合成には、特定の反応条件下でアデニンとシクロペンチルアミンを環化させる方法が含まれます。 得られた化合物は、その後メタンスルホン酸で処理してモノメタンスルホン酸塩を形成します .

工業的製造方法: この化合物の工業的製造は通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成によって行われます。 このプロセスには、≥98%の純度レベルを達成するための高速液体クロマトグラフィー(HPLC)の使用が含まれます .

化学反応の分析

反応の種類:

酸化: 9-シクロペンチルアデニン(モノメタンスルホン酸塩)は酸化反応を起こす可能性がありますが、これらの反応の具体的な条件と試薬は一般的に報告されていません。

還元: この化合物に関する還元反応も広く文書化されていません。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応はさまざまな置換アデニン誘導体をもたらす可能性があります .

類似化合物との比較

2’,5’-Dideoxyadenosine: Another adenylyl cyclase inhibitor with similar properties but different structural features.

SQ 22,536: A specific inhibitor of adenylyl cyclase with a different chemical structure.

Uniqueness: 9-Cyclopentyladenine (monomethanesulfonate) is unique due to its non-competitive inhibition of adenylyl cyclase and its ability to permeate cell membranes, making it a valuable tool in research applications .

特性

IUPAC Name |

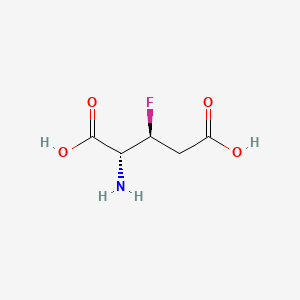

9-cyclopentylpurin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDRSJHCYQPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424973 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189639-09-6 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)